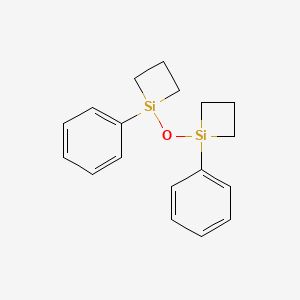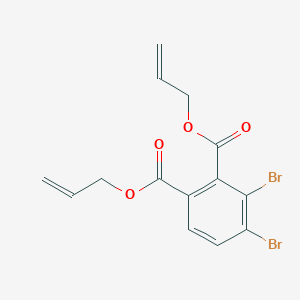
Ethyl 2-acetyl-2,4-dichlorooctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-acetyl-2,4-dichlorooctanoate is an organic compound with the molecular formula C₁₂H₂₀Cl₂O₃ It is a derivative of octanoic acid, featuring both acetyl and dichloro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-acetyl-2,4-dichlorooctanoate typically involves the esterification of a carboxylic acid with an alcohol. One common method is the reaction of ethyl acetoacetate with thionyl chloride to introduce the dichloro groups. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. These processes often use catalysts to increase the reaction rate and yield. The use of continuous flow reactors can also enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-acetyl-2,4-dichlorooctanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The dichloro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-acetyl-2,4-dichlorooctanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-acetyl-2,4-dichlorooctanoate involves its interaction with specific molecular targets. The compound’s dichloro groups can participate in nucleophilic substitution reactions, while the acetyl group can undergo various transformations. These interactions can modulate biological pathways and affect cellular functions .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-chloroacetoacetate: Similar in structure but with only one chloro group.
Ethyl 2-acetyl-4-oxopentanoate: Contains an additional keto group.
Ethyl acetoacetate: Lacks the chloro substituents but shares the acetyl group.
Uniqueness
Its ability to undergo diverse chemical reactions makes it a valuable compound in various research and industrial contexts .
Properties
CAS No. |
90284-87-0 |
|---|---|
Molecular Formula |
C12H20Cl2O3 |
Molecular Weight |
283.19 g/mol |
IUPAC Name |
ethyl 2-acetyl-2,4-dichlorooctanoate |
InChI |
InChI=1S/C12H20Cl2O3/c1-4-6-7-10(13)8-12(14,9(3)15)11(16)17-5-2/h10H,4-8H2,1-3H3 |
InChI Key |
UUCUOASLDRFPJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC(C(=O)C)(C(=O)OCC)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


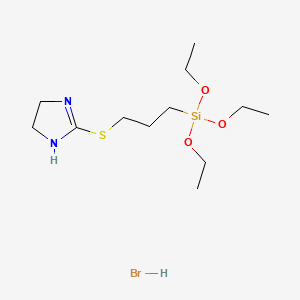

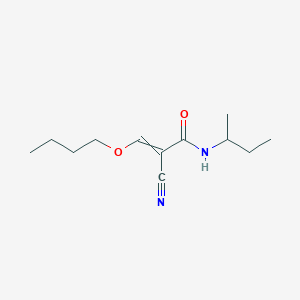
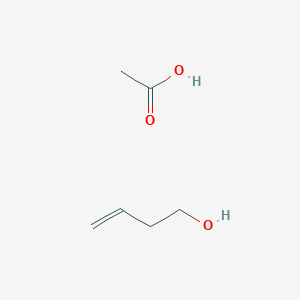
![Bis[2-(pentabromophenoxy)ethyl] butanedioate](/img/structure/B14357225.png)
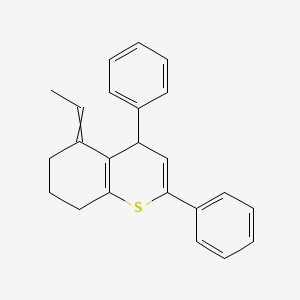

![(But-2-ene-1,4-diyl)bis[dimethyl(4-methylphenyl)silane]](/img/structure/B14357239.png)
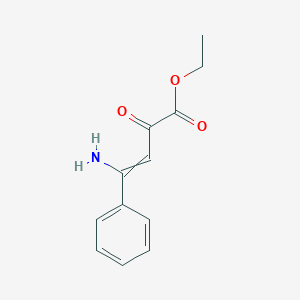
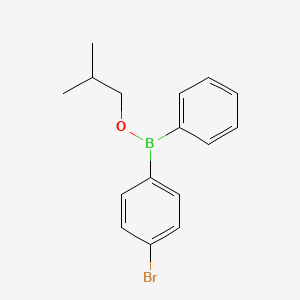
![9-Aminobicyclo[3.3.1]nonane-9-carboxylic acid;dihydrate](/img/structure/B14357260.png)
